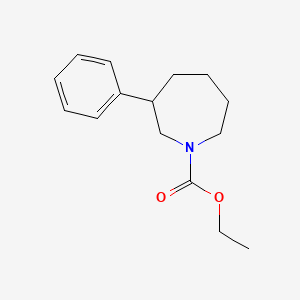

Ethyl 3-phenylazepane-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)16-11-7-6-10-14(12-16)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPCCHOPWNZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Phenylazepane 1 Carboxylate and Analogous Azepane Carboxylates

Strategic Approaches to Azepane Ring Construction

The construction of the azepane ring can be broadly categorized into several key strategies, including ring-closing reactions, ring-expansion reactions, and multi-component reactions.

Ring-Closing Reactions for Seven-Membered Nitrogen-Containing Heterocycles

Ring-closing reactions are a direct approach to the azepane core, typically involving the formation of a carbon-carbon or carbon-nitrogen bond to close a linear precursor.

One of the most powerful techniques in this category is Ring-Closing Metathesis (RCM) . This method has been successfully employed for the synthesis of various nitrogen-containing heterocycles, including azepines and azocines. thieme-connect.comnih.gov For instance, the RCM of diene precursors using ruthenium-based catalysts provides an efficient route to seven-membered rings. thieme-connect.com The synthesis of benzo acs.orgnih.govazepino[1,2-b]isoquinolin-9-ones has been achieved through RCM of appropriate diene precursors, demonstrating the utility of this method for constructing fused azepine systems. nih.gov

Another significant ring-closing strategy is the aza-Prins cyclization . A new methodology for the synthesis of tetrahydroazepines has been developed based on the aza-Prins cyclization in combination with a Peterson-type elimination reaction. researchgate.net

Intramolecular C-H amination and C-C coupling reactions also serve as effective ring-closing strategies. For example, copper-catalyzed intramolecular C-O/C-C coupling has been used to synthesize 2,3,4,5-tetrahydro-1H-naphtho[2,3-b]azepine-6,11-diones. researchgate.net Similarly, palladium-catalyzed intramolecular Heck coupling has been explored for the synthesis of azepine and azocine (B12641756) derivatives, although it can require harsh reaction conditions. thieme-connect.com

A novel approach to azepine ring closure involves a 1,7-carbonyl-enamine cyclization . This method was explored in the synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems. chem-soc.si The proposed mechanism involves the formation of a carbanion from a tertiary enamine species, which then adds to a butyrate (B1204436) ester in a favored 7-exo-trig mode to form the azepine derivative. chem-soc.si

Ring-Expansion Reactions from Precursor Cyclic Systems

Ring-expansion reactions offer an alternative and often stereocontrolled route to azepanes from smaller, more readily available cyclic precursors like pyrrolidines and azetidines.

The expansion of a five-membered pyrrolidine (B122466) ring to a seven-membered azepane ring is a well-documented strategy. One such method involves an intramolecular Ullmann-type annulation/rearrangement cascade. In this approach, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent on the aryl group are transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion and microwave activation. acs.org

Another notable example is the synthesis of di- and tri-substituted fluoroalkylated azepanes through the ring expansion of pyrrolidines. researchgate.net This reaction proceeds via a regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.net The reaction of optically active pyrrolidines has been shown to proceed with a good transfer of chirality, yielding azepanes with excellent enantiomeric excess. researchgate.net

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| 5-Arylpyrrolidine-2-carboxylate | Cu(I) promoter, microwave | 1H-Benzo[b]azepine-2-carboxylate | 67-89 | acs.org |

| 3'-Fluoro-alkyl pyrrolidines | Nucleophiles | 2-Fluoro-alkyl azepanes | - | researchgate.net |

This table illustrates examples of pyrrolidine ring expansion to form azepane derivatives.

Four-membered azetidine (B1206935) rings can also be expanded to form azepanes. Azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation upon activation of the primary alcohol. The resulting 1-azoniabicyclo[3.2.0]heptane can then be opened by various nucleophiles (e.g., cyanide, azide, acetate) to yield a mixture of ring-expanded pyrrolidines and azepanes. acs.orgnih.gov The product distribution between the five- and seven-membered rings is influenced by the substitution pattern on the azetidine ring and its side chain, as well as the nature of the nucleophile. acs.orgnih.gov Quantum mechanical DFT calculations have been used to rationalize the observed regioselectivities of the nucleophilic opening. acs.orgnih.gov

A formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes has been developed for the synthesis of highly substituted methylene azetidines. nih.gov This reaction proceeds with excellent regio- and stereoselectivity, likely through an ylide-type mechanism. nih.gov

Multi-Component Reaction Approaches to Azepane Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like azepanes by combining three or more starting materials in a single synthetic operation.

A pseudo three-component reaction has been reported for the synthesis of coumarin-annulated azepines. This involves the acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. rsc.org The proposed mechanism starts with the formation of an imine, which is in equilibrium with an enamine. The enamine then reacts with a second molecule of acetophenone, leading to the final azepine product through a series of dehydration and cyclization steps. rsc.org

Gold-catalyzed aza-enyne metathesis between propiolates and imines, followed by a magnesium-catalyzed [4+3] cycloaddition with activated cyclopropanes, has been utilized for the one-pot synthesis of substituted azepines in good to excellent yields. researchgate.net

Catalytic and Mechanistic Pathways in Azepane Carboxylate Synthesis

The synthesis of azepane carboxylates often relies on catalytic processes that guide the reaction pathway and control selectivity.

Copper(I) catalysis has proven effective in the synthesis of functionalized azepines. A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed to produce trifluoromethyl-substituted azepin-2-carboxylates and their phosphonous analogues. nih.gov The proposed mechanism involves the intermolecular addition of an amine to the copper-activated triple bond, followed by an intramolecular cyclization along the allenyl group. nih.gov The reaction proceeds smoothly with a variety of primary and secondary amines, yielding the corresponding CF3-containing azepine-2-carboxylate derivatives in moderate to good yields. nih.gov

| Allenyne Substrate | Amine | Catalyst | Product | Yield (%) | Reference |

| Allenyne 2a | Aniline | Cu(MeCN)4PF6 | Azepine derivative 3a | 65 (NMR) | nih.gov |

| Allenyne 2a | Substituted anilines, morpholine, piperidine (B6355638) | Cu(MeCN)4PF6 | CF3-containing azepine-2-carboxylates 3a-j | Moderate to good | nih.gov |

| Allenyne 2b | Primary and secondary amines | Cu(MeCN)4PF6 | Trifluoromethylated azepine-2-phosphonates 4a-e | Moderate to good | nih.gov |

This table summarizes the Cu(I)-catalyzed synthesis of azepine derivatives.

The stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This key step forms the new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination affords the desired azepanes. nih.gov The mechanism for the formation of the azepane ring in this case involves O-debenzylation to a hemiacetal, which is in equilibrium with its tautomeric aldehyde. Intramolecular nucleophilic attack of the amine leads to a seven-membered cyclic hemiaminal, which, after dehydration and hydrogenation, yields the final azepane product. nih.gov

Silyl-aza-Prins Cyclization Protocols

The silyl-aza-Prins cyclization has emerged as a powerful method for constructing nitrogen-containing heterocycles. This methodology has been successfully extended to the synthesis of azepane derivatives, offering a direct route to the seven-membered ring system. acs.orgresearchgate.net The reaction typically involves the cyclization of silyl (B83357) bis(homoallylic) amines with aldehydes, mediated by a Lewis acid. researchgate.net

A key finding in this area is the critical role of the catalyst in determining the reaction's outcome. acs.orgnih.gov Research has demonstrated that while indium(III) chloride (InCl₃) selectively promotes the desired 7-endo cyclization to yield azepanes, other Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can lead to different products, such as tetrahydropyran (B127337) derivatives, through a tandem Sakurai–Prins cyclization. acs.orgnih.gov The use of InCl₃ as a catalyst provides trans-azepanes in high yields with good to excellent diastereoselectivities. acs.orgnih.gov The stereoselectivity is influenced by steric factors; for instance, employing a sterically demanding aldehyde can result in the formation of a single diastereomeric trans-azepane. acs.org

More recently, iron(III) salts have been introduced as sustainable catalysts for a related transformation, the silyl aza-Prins cyclization of 1-amino-3-triphenylsilyl-4-pentenes, which yields tetrahydroazepines. nih.govfao.org This approach combines the aza-Prins cyclization with a Peterson-type elimination in a single step, forming C-N and C-C bonds, as well as an endocyclic double bond, under mild conditions. nih.gov

Table 1: Catalyst Influence on Aza-Prins Cyclization Outcome

| Catalyst | Substrate | Product Type | Selectivity/Yield | Reference |

|---|---|---|---|---|

| InCl₃ | Allylsilyl Amine + Aldehyde | trans-Azepane | High yields, good to excellent diastereoselectivity | acs.orgnih.gov |

| TMSOTf | Allylsilyl Amine + Aldehyde | Tetrahydropyran | N/A | acs.orgnih.gov |

Hetero-[5+2] Cycloaddition Reactions in Azepane Formation

Hetero-cycloaddition reactions provide an efficient means of constructing heterocyclic rings by combining multiple components in a single step. For the synthesis of seven-membered rings like azepanes, the [5+2] cycloaddition is a particularly attractive strategy. A notable example involves a gold-catalyzed two-step [5+2] annulation for an efficient synthesis of azepan-4-ones, key intermediates that can be further functionalized. researchgate.net

In a related approach, rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles have been used to generate air-stable azomethine ylides. nih.gov These intermediates can then participate in multicomponent [5+2] cycloaddition reactions to form 1,4-diazepines, which are structurally related to azepanes and highlight the potential of this methodology for building seven-membered N-heterocycles. nih.gov

Reductive Amination Strategies for Azepane Ring Synthesis

Reductive amination is a cornerstone of amine synthesis in organic chemistry and has been adapted for the construction of cyclic amines, including azepanes. jocpr.commasterorganicchemistry.com This method involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ. masterorganicchemistry.comyoutube.com

Advanced strategies have enabled the enantioselective synthesis of complex azepane systems. An Iridium-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives has been developed to produce synthetically valuable dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). nih.gov This method creates molecules with both central and axial chirality. nih.gov

Another innovative approach combines biocatalysis with organometallic chemistry. nih.gov In this chemoenzymatic sequence, enantioenriched 2-aryl azepanes are first generated through asymmetric reductive amination using imine reductases. nih.gov These are then converted to N'-aryl ureas, which undergo rearrangement upon treatment with a base, leading to previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov Furthermore, reductive amination can be cleverly employed to trigger ring expansion. The reaction of deprotected dihalogenated bicyclic aminocyclopropanes with aldehydes or ketones under reductive amination conditions initiates a cyclopropane (B1198618) ring cleavage, leading to the formation of functionalized ring-enlarged azepanes. rsc.org

Lithiation-Substitution Methodologies for Functionalized Azepanes

The direct functionalization of the azepane ring can be achieved through lithiation followed by quenching with an electrophile. This methodology is particularly effective for N-Boc protected azepanes. The lithiation of N-Boc-2-phenylazepane, a close structural relative of the target compound class, has been studied in detail. researchgate.netwhiterose.ac.uk Treatment with n-butyllithium generates a lithiated intermediate that can be trapped with various electrophiles. researchgate.net

The regioselectivity of this reaction is a critical aspect. Most electrophiles add at the C2 position (α to the nitrogen), yielding 2,2-disubstituted azepanes. researchgate.net However, certain electrophiles, such as alkyl cyanoformates and chloroformates, lead to substitution at the ortho position of the C2-phenyl ring. researchgate.net This change in reactivity is attributed to a proposed η³ coordination of the lithium atom to the phenyl group. researchgate.net

Asymmetric synthesis using this method is also possible. The use of the chiral ligand (-)-sparteine (B7772259) in a lithiation-conjugate addition sequence with N-Boc-N-(p-methoxyphenyl)-allylamines allows for the highly diastereoselective and enantioselective synthesis of 4,5,6- and 3,4,5,6-substituted azepanes. nih.gov

Table 2: Regioselectivity in Lithiation-Substitution of N-Boc-2-phenylazepane

| Electrophile Type | Substitution Position | Product Type | Reference |

|---|---|---|---|

| Most electrophiles (e.g., alkyl halides) | C2 (α to Nitrogen) | 2,2-Disubstituted Azepane | researchgate.net |

| Aldehydes, Ketones | C2 (α to Nitrogen) | Cyclic Carbamate (B1207046) (after cyclization) | researchgate.net |

Nitrene Transfer Reactions Leading to Azepines and Azepanes

Nitrene transfer reactions offer a powerful method for the direct incorporation of nitrogen atoms into organic molecules. researchgate.net This strategy has been applied to the synthesis of azepines, the unsaturated precursors to azepanes, which are often underrepresented in drug discovery libraries due to synthetic difficulties. researchgate.netdigitellinc.comacs.org

A mild and efficient method for azepine formation involves a silver-catalyzed dearomative nitrene transfer. researchgate.netacs.org Using a specific 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate as a nitrene precursor, coupled with the appropriate silver ligand, allows for chemoselective dearomatization of an arene ring to form the seven-membered azepine ring. researchgate.netthieme-connect.com These azepines can then be hydrogenated to provide sp³-rich azepanes. researchgate.net The choice of ligand is crucial, as it can be used to tune the chemoselectivity between arene dearomatization and benzylic C(sp³)–H amination. thieme-connect.com

Alternatively, photochemical methods provide a transition-metal-free approach. A recently reported strategy uses simple nitroarenes as starting materials. nih.govresearchgate.net Upon irradiation with blue light at room temperature, the nitro group is converted into a singlet nitrene, which triggers a dearomative ring expansion of the six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov A subsequent hydrogenolysis step furnishes the desired polysubstituted azepanes in just two steps from simple precursors. nih.gov

Rh(II)-Catalyzed Cyclopropanation and Subsequent 1-Aza-Cope Rearrangements

Tandem reaction sequences that combine catalysis with classic organic rearrangements provide an elegant and efficient pathway to complex molecular architectures. The rhodium(II)-catalyzed cyclopropanation followed by a Cope rearrangement is a well-established strategy for generating seven-membered carbocyclic rings and has been adapted for nitrogen-containing systems via the 1-Aza-Cope rearrangement. caltech.edu

This sequence typically begins with a Rh(II)-catalyzed reaction of a diazo compound with a diene to form a divinyl cyclopropane intermediate. caltech.edu In the context of azepane synthesis, an appropriately substituted N-vinyl amine derivative would react with a vinyl diazoester. The resulting cis-divinyl cyclopropane is often unstable and rapidly undergoes a acs.orgacs.org-sigmatropic rearrangement (the Aza-Cope rearrangement) to furnish a seven-membered heterocyclic ring. caltech.edu The use of chiral rhodium catalysts, such as dirhodium tetraprolinates, can render the initial cyclopropanation step asymmetric, allowing for the synthesis of enantiomerically enriched azepane precursors. caltech.edu The strain release from the three-membered ring provides a strong thermodynamic driving force for the rearrangement, making this a highly effective cascade for building the azepane core. caltech.edu

Formal 1,3-Migration and Selective Annulation Protocols

A novel and powerful strategy for the selective construction of azepane derivatives involves a formal 1,3-migration initiated by an α-imino rhodium carbene. acs.orgacs.orgnih.gov This unique migration-annulation protocol offers a time-saving procedure with good functional group tolerance for accessing densely functionalized seven-membered N-heterocycles. acs.orgnih.gov

The process is triggered by the formation of an α-imino rhodium carbene from a 1-sulfonyl-1,2,3-triazole precursor. acs.org This intermediate then initiates a formal 1,3-migration of a hydroxy or acyloxy group, leading to the formation of a key zwitterionic intermediate. acs.orgnih.gov This zwitterion possesses multiple reactive sites, and a subsequent, selective intramolecular annulation reaction efficiently constructs the azepane ring. acs.org This methodology has been shown to produce a variety of functionalized azepanes in moderate to good yields and provides a flexible tool for N-heterocycle synthesis. acs.org

Cu(I)-Catalyzed Tandem Amination/Cyclization Reactions

Copper(I)-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. One such application is the tandem amination/cyclization of functionalized allenynes with amines to construct azepine derivatives. nih.gov This methodology offers an efficient route to substituted azepine carboxylates.

In a representative study, the reaction of an allenyne with an amine in the presence of a Cu(I) catalyst, such as Cu(MeCN)4PF6, leads to the formation of a seven-membered azepine ring. nih.gov The reaction proceeds smoothly under relatively mild conditions, typically in a solvent like dioxane at elevated temperatures. A proposed mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. nih.gov This tandem process allows for the direct construction of the azepine core with a variety of substitution patterns.

While this specific example focuses on trifluoromethyl-substituted azepine-2-carboxylates, the underlying principle of Cu(I)-catalyzed tandem amination/cyclization can be extended to the synthesis of other azepane carboxylates, including phenyl-substituted derivatives like ethyl 3-phenylazepane-1-carboxylate, by selecting the appropriate starting materials. The versatility of this method lies in its ability to accommodate different amines and substituted allenynes, providing access to a diverse library of azepane derivatives.

Table 1: Cu(I)-Catalyzed Synthesis of Azepine Derivatives This table is representative of the types of transformations possible with Cu(I)-catalyzed tandem amination/cyclization reactions, based on findings from related syntheses.

| Entry | Amine | Allenyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Aniline | Functionalized allenyne | Cu(MeCN)4PF6 (10) | Dioxane | 90 | 8 | Azepine derivative | 65 |

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound, which contains a stereocenter at the C3 position. The spatial arrangement of the phenyl group can significantly influence the biological activity of the molecule. Therefore, various asymmetric strategies have been developed to control the stereochemical outcome of the synthesis.

Chiral Auxiliaries and Asymmetric Catalysis in Azepane Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. Pseudoephedrine and its analog, pseudoephenamine, are examples of effective chiral auxiliaries used in asymmetric alkylation reactions to produce enantiomerically enriched compounds. wikipedia.orgnih.gov In the context of azepane synthesis, a chiral auxiliary could be attached to the nitrogen atom or another part of the precursor molecule to control the formation of the stereocenter.

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to create a chiral product from a prochiral substrate. youtube.comyoutube.com This approach is often more efficient as only a catalytic amount of the chiral material is required. youtube.com For azepane synthesis, chiral catalysts can be employed in various reactions, such as hydrogenations, cyclizations, or ring-opening reactions, to induce enantioselectivity. units.it For instance, chiral phosphoric acid (CPA) catalysts have been used in asymmetric amination reactions. nih.gov The development of asymmetric organocatalysis has further expanded the toolbox for synthesizing chiral molecules, with small organic molecules like proline and its derivatives being used to catalyze reactions with high enantioselectivity. youtube.comyoutube.com

Enantioselective Synthesis of Azepane Carboxylate Derivatives

The direct enantioselective synthesis of azepane carboxylate derivatives is a highly desirable goal. One strategy involves the asymmetric lithiation of a suitable precursor followed by reaction with an electrophile. For example, the use of a chiral ligand like (-)-sparteine can mediate the asymmetric deprotonation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, which can then undergo conjugate addition to an α,β-unsaturated ester to form the precursor to a substituted azepane with high diastereoselectivity and enantioselectivity. nih.gov

Another approach is the enantioselective reduction of a prochiral ketone precursor. For instance, the diastereoselective reduction of a benzodiazepine (B76468) precursor has been used to obtain both enantiomers of aza-CGP37157, an analog of which could be an azepane derivative. nih.gov This highlights the potential for creating specific enantiomers of azepane carboxylates through the controlled reduction of a corresponding oxo-azepane carboxylate.

Stereochemical Transfer and Retention in Ring Transformation Processes

Ring expansion reactions are a powerful method for synthesizing seven-membered rings like azepanes from more readily available five- or six-membered rings. researchgate.netrsc.org When the starting heterocycle contains a stereocenter, this stereochemistry can be transferred to the final azepane product.

A notable example is the highly regio- and diastereoselective tandem ring-enlargement of piperidine derivatives to form azepanes. researchgate.netrsc.org In this process, a suitably substituted piperidine can be induced to undergo a ring expansion, and the stereochemistry of the substituents on the original piperidine ring dictates the stereochemistry of the resulting azepane. The stereochemical outcome of this process can be predicted and controlled, providing a reliable method for the synthesis of diastereomerically pure azepane derivatives. researchgate.netrsc.org The structure and stereochemistry of the resulting azepane can be confirmed by techniques such as X-ray crystallography. researchgate.net

Kinetic Resolution Strategies for Enantiopure Azepane Carboxylates

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the other enantiomer.

While specific examples for this compound are not extensively documented, attempts at kinetic resolution have been made on related azepane derivatives. For instance, the use of the n-BuLi/(+)-sparteine chiral base system has been explored for the kinetic resolution of N-Boc-azepane derivatives, although with limited success in some cases. whiterose.ac.uk More successful kinetic resolutions have been achieved for other types of chiral molecules using chiral phosphoric acid (CPA)-catalyzed asymmetric amination reactions, which have shown high selectivity factors for a variety of substrates. nih.gov Such methodologies could potentially be adapted for the kinetic resolution of racemic this compound or its precursors. Another approach is enzymatic kinetic resolution, where an enzyme, such as a lipase, selectively catalyzes a reaction (e.g., acylation) on one enantiomer of a racemic mixture. mdpi.com

Table 2: Comparison of Asymmetric Synthesis Strategies for Azepanes

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct stereoselectivity. wikipedia.org | Generally reliable and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst is used to convert a prochiral substrate into a chiral product. youtube.com | High efficiency (only catalytic amount needed). | Catalyst development can be complex; optimization of reaction conditions is often required. |

| Stereochemical Transfer | The stereochemistry of a starting material is transferred to the product, often via ring expansion. researchgate.net | Can provide excellent stereocontrol. | Requires access to enantiopure starting materials. |

| Kinetic Resolution | Enantiomers of a racemic mixture are separated based on different reaction rates with a chiral reagent or catalyst. nih.gov | Can provide access to both enantiomers. | Maximum theoretical yield for one enantiomer is 50%. |

Chemical Reactivity and Derivatization of Ethyl 3 Phenylazepane 1 Carboxylate Analogues

Functional Group Transformations on the Azepane Ring System

The chemical manipulation of the azepane ring in analogues of ethyl 3-phenylazepane-1-carboxylate is key to creating diverse derivatives. These transformations include modifications of the carboxylate group, oxidation and reduction of the heterocyclic ring, and selective functionalization at specific carbon atoms.

Esterification and Amidation Reactions of Azepane Carboxylates

The ester functionality of this compound and its analogues is a prime site for modification through transesterification and amidation reactions. These transformations allow for the introduction of a wide array of functional groups, which can modulate the physicochemical properties and biological activity of the resulting molecules.

Transesterification of the ethyl ester can be achieved by reaction with a different alcohol under acidic or basic conditions. nih.gov This reaction is typically an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the ethanol (B145695) byproduct. nih.gov Catalysts such as mineral acids (H₂SO₄), sulfonic acids (TsOH), or Lewis acids can facilitate the reaction. nih.govchem-station.com For instance, scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols. chem-station.com

Amidation of the ester to form the corresponding azepane-1-carboxamide (B1599105) is another crucial transformation. This can be accomplished by direct aminolysis, where the ester is heated with an amine. However, this reaction can be slow and often requires high temperatures. More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a variety of coupling agents. rsc.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) are effective for this purpose, particularly for coupling with electron-deficient amines. researchgate.net Another approach involves the direct coupling of carboxylate salts with amines using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govorganicchemistrytutor.com The synthesis of azepane-1-carboxamide has been documented, highlighting the accessibility of this functional group on the azepane scaffold. slideshare.net

| Reaction | Reactants | Reagents/Catalyst | Product | Ref. |

| Transesterification | Ethyl azepane-carboxylate, Alcohol (R'-OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | R'-azepane-carboxylate | nih.govchem-station.com |

| Amidation (via acid) | Azepane-1-carboxylic acid, Amine (R'R''NH) | EDC, HOBt, DMAP | Azepane-1-carboxamide | researchgate.net |

| Amidation (from salt) | Azepane-1-carboxylate salt, Amine (R'R''NH) | HBTU, Hünig's base | Azepane-1-carboxamide | nih.govorganicchemistrytutor.com |

Oxidation and Reduction Pathways of Azepane Derivatives

Oxidation and reduction reactions on the azepane ring system provide pathways to introduce new functional groups, such as ketones and alcohols, or to modify existing ones.

Oxidation of the azepane ring can lead to the formation of lactams (azepan-2-ones). While direct oxidation of the methylene (B1212753) group adjacent to the nitrogen in an N-alkoxycarbonyl-protected azepane is challenging, alternative routes exist. For example, the oxidation of N-benzoyl pyrrolidines, and to a lesser extent azepanes, can be achieved using a combination of a Lewis acid and photoredox catalysis, leading to C–N bond cleavage. researchgate.net A more common approach to oxo-azepines involves the oxidation of precursor azepanols. wikipedia.org These azepanols can be synthesized through methods like the hydroboration-oxidation of tetrahydroazepines. organicchemistrytutor.comwikipedia.org The Baeyer-Villiger oxidation, which converts cyclic ketones to lactones using peroxyacids, is a well-established reaction that can be applied to azepan-2-one (B1668282) precursors to form corresponding cyclic imides, though this is less common for the direct oxidation of the azepane itself. organic-chemistry.orgmdpi.comrsc.org

Reduction reactions are also pivotal in the derivatization of azepanes. The catalytic hydrogenation of unsaturated precursors, such as tetrahydroazepines, is a common method to obtain the saturated azepane ring. wikipedia.org For instance, enantioenriched 2-aryl azepanes can be generated through the biocatalytic asymmetric reductive amination of the corresponding cyclic imines using imine reductases. organic-chemistry.orgmdpi.com This chemoenzymatic approach provides access to chiral substituted azepanes. Furthermore, the reduction of an ester group on the azepane ring to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), providing another handle for further functionalization.

| Reaction | Substrate | Reagents/Conditions | Product | Ref. |

| Oxidation | Azepanol | Dess-Martin periodinane or other oxidizing agents | Azepan-2-one | wikipedia.org |

| Reduction | Cyclic imine (tetrahydroazepine) | Imine reductase, NADPH | Chiral 2-aryl-azepane | organic-chemistry.orgmdpi.com |

| Reduction | Ester-substituted azepane | LiAlH₄ | Alcohol-substituted azepane | wikipedia.org |

Electrophilic Substitution and Quenching Reactions at Specific Ring Positions

Direct electrophilic substitution on the saturated carbon atoms of the azepane ring is not a feasible reaction pathway. However, functionalization at specific ring positions can be achieved by generating a nucleophilic center on the ring, which is then quenched with an electrophile. A powerful method for this is the directed metalation of N-Boc protected azepanes.

The lithiation of N-Boc-2-phenylazepane using a strong base like n-butyllithium (n-BuLi) generates a carbanion predominantly at the C2 position, stabilized by the adjacent nitrogen and phenyl group. This organolithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents at the C2 position. This lithiation-substitution sequence is a highly effective strategy for creating 2,2-disubstituted azepanes.

The regioselectivity of the electrophilic quench can sometimes be influenced by the nature of the electrophile. While most electrophiles react at the C2 position, some, such as alkyl cyanoformates and chloroformates, have been reported to lead to ortho-substitution on the phenyl ring. This is thought to occur via an η³ coordination of the lithium at C2 to the phenyl group.

| Substrate | Reagents | Electrophile (E+) | Product | Ref. |

| N-Boc-2-phenylazepane | 1. n-BuLi, THF | 2. D₂O | N-Boc-2-deuterio-2-phenylazepane | |

| N-Boc-2-phenylazepane | 1. n-BuLi, THF | 2. MeI | N-Boc-2-methyl-2-phenylazepane | |

| N-Boc-2-phenylazepane | 1. n-BuLi, THF | 2. Acetone | N-Boc-2-(2-hydroxyprop-2-yl)-2-phenylazepane |

Synthesis of Fused and Bicyclic Azepane Architectures

Building upon the azepane core, various synthetic strategies have been developed to construct fused and bicyclic systems. These more complex architectures are of significant interest in medicinal chemistry as they introduce conformational rigidity and new three-dimensional shapes.

One common strategy is ring expansion , where a smaller ring, such as a piperidine (B6355638), is expanded to form the seven-membered azepane ring. Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through piperidine ring expansion.

Intramolecular cyclization reactions are also widely employed. For example, the synthesis of fused dihydroazepine derivatives can be achieved from 1-sulfonyl-1,2,3-triazoles bearing a tethered diene. This process involves a Rh(II)-catalyzed intramolecular cyclopropanation followed by a 1-aza-Cope rearrangement. organic-chemistry.org Another approach involves the intramolecular Friedel-Crafts acylation of a precursor N-alkoxycarbonyl-aminobutanoic acid to form a benzo[b]azepine derivative. Silyl-aza-Prins cyclization of allylsilyl amines represents another powerful method for constructing the azepane ring, yielding trans-azepanes with good diastereoselectivity.

The synthesis of bicyclic azepanes has also been achieved through the Beckmann rearrangement of cyclohexanone (B45756) oximes to form a lactam, which is subsequently reduced to the fused azepane. wikipedia.org Additionally, a palladium-catalyzed cascade reaction involving a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation has been used to synthesize acenaphthylene-fused heteroarenes, including those containing an azepine ring.

| Synthetic Strategy | Precursor Type | Key Reaction | Product Architecture | Ref. |

| Ring Expansion | Substituted piperidine | - | Monocyclic substituted azepane | |

| Intramolecular Cyclization | Dienyltriazole | Rh(II)-catalyzed cyclopropanation / 1-aza-Cope rearrangement | Fused dihydroazepine | organic-chemistry.org |

| Intramolecular Cyclization | Allylsilyl amine | Silyl-aza-Prins cyclization | trans-Azepane | |

| Rearrangement/Reduction | Cyclohexanone oxime | Beckmann rearrangement, then reduction | Fused azepane | wikipedia.org |

| Cascade Reaction | 1,8-Dihalonaphthalene and heteroarylboronic acid | Pd-catalyzed Suzuki-Miyaura / C-H arylation | Acenaphthylene-fused azepine |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Ethyl 3 Phenylazepane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 3-phenylazepane-1-carboxylate, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of atoms and for analyzing the conformational dynamics of the flexible seven-membered azepane ring.

In a typical ¹H NMR spectrum, the aromatic protons of the phenyl group would appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The protons of the ethyl group would be observed as a triplet around δ 1.2 ppm (for the -CH₃ group) and a quartet around δ 4.1 ppm (for the -OCH₂- group), characteristic of an ethyl ester. The protons on the azepane ring would resonate in the aliphatic region, likely between δ 1.5 and 4.0 ppm, with their specific chemical shifts and coupling patterns being highly dependent on the conformation of the ring and the stereochemistry at the C3 position.

The ¹³C NMR spectrum would complement this information. The carbonyl carbon of the ester would be found at a characteristic downfield shift of approximately δ 170-175 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 125-145 ppm), while the carbons of the ethyl group and the azepane ring would be observed in the upfield aliphatic region. The precise chemical shifts would provide evidence for the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.50 (m) | - |

| Phenyl-C | - | 126.0-145.0 |

| Azepane-H (various) | 1.50-4.00 (m) | - |

| Azepane-C (various) | - | 25.0-60.0 |

| -OCH₂- | 4.10 (q) | 60.5 |

| -CH₃ | 1.25 (t) | 14.3 |

| C=O | - | 173.0 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹.

Other key vibrational modes would include the C-H stretching vibrations of the aromatic phenyl ring (around 3030 cm⁻¹) and the aliphatic azepane and ethyl groups (in the range of 2850-3000 cm⁻¹). The C-O stretching of the ester would be visible between 1150 and 1250 cm⁻¹. The presence of the phenyl group would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | 1730-1750 (strong) |

| Aromatic C-H | Stretch | ~3030 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Ester C-O | Stretch | 1150-1250 |

| Aromatic C=C | Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl carboxylate group, and various cleavages of the azepane ring. The fragmentation of the phenyl-substituted azepane ring could provide further structural information.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| [C₆H₅-C₇H₁₂N]⁺ derived fragments | Fragments arising from cleavage of the azepane ring |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Three-Dimensional Structure

While NMR, IR, and MS provide valuable structural information, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry at the chiral center (C3), the conformation of the azepane ring in the solid state, and the intermolecular interactions within the crystal lattice.

To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern of X-rays passing through the crystal provides the electron density map from which the atomic positions can be determined. The resulting crystal structure would reveal the bond lengths, bond angles, and torsion angles, offering a complete and highly accurate picture of the molecule's geometry. This information is invaluable for understanding its steric and electronic properties and for computational modeling studies.

Structure Activity Relationship Sar Concepts Applied to Ethyl 3 Phenylazepane 1 Carboxylate Scaffolds

Theoretical Frameworks for Investigating Structural Influence on Molecular Recognition

The interaction of a ligand, such as an ethyl 3-phenylazepane-1-carboxylate derivative, with its biological target is governed by the principles of molecular recognition. This process is a complex interplay of various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. The specific three-dimensional arrangement of functional groups on the azepane scaffold dictates the types and strengths of these interactions, ultimately determining the binding affinity and selectivity of the compound.

The 3-phenylazepane (B1371516) core provides a versatile platform for modifying these interactions. The phenyl group at the 3-position can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. The carboxylate group at the 1-position can act as a hydrogen bond acceptor, while the azepane ring itself, with its inherent conformational flexibility, allows the molecule to adopt an optimal geometry for binding.

The conformational landscape of the seven-membered azepane ring is a key determinant of its biological activity. Unlike more rigid five- or six-membered rings, the azepane ring can exist in several low-energy conformations, such as chair and boat forms. The energetic barrier between these conformations can influence the binding kinetics and thermodynamics. The substitution pattern on the ring can stabilize certain conformations over others, thereby pre-organizing the ligand for interaction with its target. For instance, the spatial arrangement of the phenyl substituent in 3-phenylazepino[5,4,3-c,d]indole derivatives, which are structurally related to the this compound scaffold, is thought to be crucial for their selectivity at dopamine (B1211576) receptors. It is hypothesized that the conformational differences in the 7-membered ring compared to more constrained benzazepines lead to a spatial orientation of the phenyl group that impacts its ability to interact with a "subtype selectivity-inducing site". nih.gov

Computational Approaches in Predicting Structure-Dependent Interaction Profiles

Computational modeling has become an indispensable tool for understanding and predicting the binding of ligands to their receptors. Various computational techniques are employed to study the interaction profiles of this compound scaffolds.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For azepane derivatives, docking studies can help to visualize the binding mode and identify key interactions with amino acid residues in the active site. For example, in a study of nitazene (B13437292) derivatives binding to the μ-opioid receptor, docking simulations generated multiple binding modes, with the benzimidazole (B57391) group extending into different subpockets of the receptor. nih.gov This highlights how different substitutions on a core scaffold can lead to varied binding orientations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of interactions. For flexible molecules like azepanes, MD simulations can reveal how the ring conformation adapts upon binding and how water molecules may mediate interactions. These simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking alone.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that influence activity, QSAR models can be used to predict the activity of novel analogs and guide the design of more potent compounds.

A study on 3-phenylazepino[5,4,3-c,d]indole derivatives provides insight into the binding of such scaffolds. The binding affinities of these compounds for dopamine D1 and D2 receptors were determined, as shown in the table below.

| Compound | D1 Receptor Kᵢ (µM) | D2 Receptor Kᵢ (µM) |

| 5b | 1.8 | 8.9 |

| 10 | >10 | >10 |

| 11 | >10 | >10 |

Data from Gmeiner P, Sommer J, Höfner G. Synthesis and dopamine receptor binding of 3-phenylazepino[5,4,3-c,d]indole derivatives. Arch Pharm (Weinheim). 1995 Apr;328(4):329-32. nih.gov

These data indicate that compound 5b is the most potent ligand in this series for both D1 and D2 receptors, albeit with moderate selectivity for the D1 receptor. nih.gov The lack of high affinity in compounds 10 and 11 suggests that the specific substitutions and the resulting electronic and steric properties are critical for receptor recognition.

Stereochemical Contributions to Ligand-Binding Dynamics

Chirality plays a pivotal role in the biological activity of many drugs, and the this compound scaffold is no exception. The presence of stereocenters at positions 3 and potentially on the azepane ring itself means that multiple stereoisomers can exist. These stereoisomers, while having the same chemical formula and connectivity, can exhibit significantly different pharmacological profiles.

The differential activity of stereoisomers arises from the fact that biological macromolecules, such as receptors and enzymes, are themselves chiral. This chirality creates a diastereomeric relationship between the receptor and the different enantiomers of a ligand, leading to differences in binding affinity, efficacy, and metabolism.

For example, in a study of nature-inspired 3-Br-acivicin isomers, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to a potential stereoselective uptake mechanism. mdpi.com Similarly, for 3-phenylazepane derivatives, the absolute configuration at the C3 position and the conformation of the azepane ring will dictate how the phenyl group and the carboxylate are presented to the binding site of a receptor. One enantiomer may fit snugly into the binding pocket, forming optimal interactions, while the other may experience steric clashes or be unable to form key interactions, resulting in lower affinity.

The synthesis of polysubstituted azepanes often results in a mixture of stereoisomers. nih.gov The separation and individual testing of these isomers are crucial for understanding the stereochemical requirements for activity and for developing more selective and potent therapeutic agents.

Emerging Research Applications of Azepane Carboxylates in Non Medicinal Fields

Applications in Materials Science Research

The quest for advanced materials with tailored properties has led researchers to explore a vast chemical space. The structural motifs present in Ethyl 3-phenylazepane-1-carboxylate—a saturated N-heterocycle, an aromatic phenyl group, and a carboxylate ester—suggest its potential as a precursor or building block in materials science.

Organic semiconductors are the cornerstone of flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics. The performance of these materials is highly dependent on the molecular structure, which influences intermolecular packing and electronic coupling. While saturated scaffolds like azepane are not intrinsically conductive, they can be incorporated into larger systems to control morphology and solubility.

Nitrogen heterocycles are integral components in many high-performance organic semiconductors. The nitrogen atom can be used to tune the electronic energy levels of the molecule. It is conceivable that the azepane ring in this compound could serve as a non-conjugated, solubilizing framework to which electronically active moieties are attached. The phenyl group itself is a fundamental unit in many organic semiconductors, and its presence offers a site for further functionalization to build more extended π-conjugated systems. Research into heteroacenes and other fused aromatic systems has shown that even subtle structural changes can significantly impact electronic properties, suggesting that azepane-based structures could offer a new way to fine-tune the solid-state organization of organic electronic materials. acs.org

Fluorescent organic molecules are crucial for applications in sensing, bio-imaging, and lighting technologies like OLEDs. The fluorescence of a molecule often arises from rigid, π-conjugated systems. While this compound itself is not expected to be highly fluorescent, it serves as a valuable synthetic precursor.

The combination of a phenyl group with a heterocycle is a common feature in many fluorescent compounds. mdpi.comnih.gov The azepane ring can act as a scaffold to hold chromophores in a specific orientation, potentially preventing fluorescence quenching that occurs through molecular vibrations or aggregation. Synthetic modification of the phenyl group or derivatization at the nitrogen atom could be used to construct novel fluorophores. For instance, creating fused ring systems involving the phenyl group and the azepane backbone could lead to rigid molecules with high quantum yields. Research on other N-heterocyclic compounds has demonstrated that their derivatives can be highly fluorescent and useful in various photoactive materials. mdpi.comresearchgate.net

Utility as Building Blocks and Intermediates in Advanced Organic Synthesis

The azepane scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. nih.govnih.gov Consequently, the synthesis of functionalized azepanes is of significant interest to organic chemists. This compound represents a highly functionalized and stereochemically complex building block.

The key features that make this compound a useful intermediate are:

The Azepane Ring: A seven-membered ring that can be used to construct complex polycyclic systems.

The Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond couplings or other transformations. enamine.net It can also be reduced to an alcohol or converted to other functional groups.

The Secondary Amine: The nitrogen atom within the azepane ring (part of the carbamate) can be deprotected to yield a secondary amine. This amine is a versatile functional handle for N-alkylation, N-arylation, or acylation, allowing for the attachment of a wide variety of substituents.

The Phenyl Group: This aromatic ring can be functionalized through electrophilic aromatic substitution to introduce additional groups, further increasing molecular complexity.

Synthetic chemists can utilize this compound to access a range of more complex molecules through methods like ring-expansion, cyclization, and tandem reactions. researchgate.netnih.gov Its defined stereochemistry at the 3-position is particularly valuable for the synthesis of enantiomerically pure target molecules.

Table 1: Physicochemical Properties of a Structurally Related Azepane Carboxylate

Disclaimer: The following data is for Ethyl 1,6-dimethyl-3-phenylazepane-4-carboxylate, a compound structurally related to this compound. This information is provided for illustrative purposes due to the limited availability of specific data for the title compound.

| Property | Value |

| Molecular Formula | C₁₇H₂₁NO₂ |

| Molecular Weight | 259.35 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 1.037 g/cm³ |

| Polarity | Displays a degree of polarity due to the ethyl ester and aromatic phenyl group. |

| Solubility | Expected to have moderate solubility in polar solvents. |

Data sourced from publicly available information on Ethyl 1,6-dimethyl-5-phenyl-2H-azepine-5-carboxylate. solubilityofthings.com

Exploration as Novel Chemical Probes in Mechanistic Studies

Chemical probes are small molecules designed to interact with a specific target, often a biological macromolecule or a reactive species in a chemical reaction, to help elucidate its function or mechanism. The development of such probes requires a scaffold that can be precisely functionalized with binding elements and reporter tags (e.g., fluorescent dyes, radioactive isotopes).

While there is no direct research employing this compound as a chemical probe, its structure holds potential for such applications. The rigid, three-dimensional shape of the azepane ring could be used to orient appended functional groups in a specific spatial arrangement. This is critical for studying the stereochemical requirements of enzyme active sites or the transition states of chemical reactions.

For example, the ethyl carboxylate could be converted into a reactive group (a "warhead") designed to covalently bind to an enzyme's active site. Simultaneously, a fluorescent reporter group could be attached to the phenyl ring or the nitrogen atom. Such a molecule could be used to identify and label specific proteins or to study the kinetics of a particular reaction in real-time. The synthesis of coenzyme A analogues to probe enzyme mechanisms provides a blueprint for how functionalized molecules can serve this purpose. impactfactor.org The development of this compound into a chemical probe would be a forward-looking research endeavor, leveraging its synthetic accessibility and defined structure.

Q & A

Q. What are the standard protocols for synthesizing Ethyl 3-phenylazepane-1-carboxylate in academic research?

- Methodological Answer : The synthesis typically involves cyclization reactions and functional group modifications. For example, analogous procedures use reagents like copper(II) chloride and Cs₂CO₃ in polar aprotic solvents (e.g., DMAC) under reflux conditions . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel chromatography with eluents such as dichloromethane/petroleum ether mixtures . Key steps include:

- Selection of catalysts (e.g., transition metals for cyclization).

- Optimization of temperature (e.g., 80–100°C) and reaction time (10–24 hours).

- Crystallization from solvent mixtures to obtain single crystals for structural validation .

Q. How is this compound characterized using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and spatial conformation. Data collection and refinement use programs like SHELXL and Olex2, with validation against Cambridge Structural Database entries .

- Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) identifies functional groups and substituents, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): gloves, lab coats, and goggles.

- Ensure proper ventilation to avoid inhalation risks.

- In case of skin contact, wash immediately with water for 15 minutes .

- Store in airtight containers away from ignition sources, following GHS classification guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters like temperature, solvent polarity (e.g., DMAC vs. ethanol), and catalyst loading to identify optimal conditions .

- Analytical Monitoring : Use High-Performance Liquid Chromatography (HPLC) to track intermediate formation and purity .

- Contradiction Resolution : Conflicting yield data may arise from solvent choice (e.g., dichloromethane vs. petroleum ether). Compare crystallization efficiency and solvent volatility to reconcile discrepancies .

Q. What computational methods predict the molecular interactions and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties, hydrogen bonding, and conformational stability. For example, intramolecular hydrogen bonding in similar esters influences reactivity .

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., ethyl lactate) to predict solubility and aggregation behavior .

- Statistical Thermodynamics : Estimate phase equilibria and hard-core molar volumes to guide solvent selection .

Q. How can structural modifications of this compound enhance its biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., phenyl ring halogens, ester groups) and evaluate cytotoxicity via in vitro assays (e.g., MTT on cancer cell lines) .

- Mechanistic Probes : Use fluorescence labeling or isotopic tracing to study target engagement (e.g., enzyme inhibition) .

- Contradiction Analysis : Conflicting bioactivity data may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols across studies to isolate compound-specific effects .

Q. How are crystallographic data discrepancies resolved for this compound derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s twin refinement tools for high-resolution or twinned datasets .

- Cross-Validation : Compare results from multiple software (e.g., SHELXTL vs. Olex2) to identify systematic errors in atomic displacement parameters .

- Deposition Standards : Submit validated CIF files to the Cambridge Crystallographic Data Centre (CCDC) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.